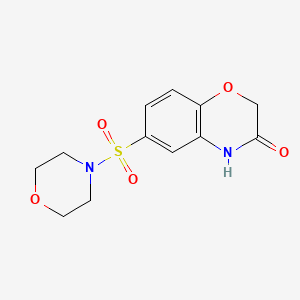
6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine” has a CAS Number of 712344-24-6 and a molecular weight of 328.35 . Another related compound is “2,3,4,5,6-Pentafluorophenyl 2-(4-morpholinylsulfonyl)benzoate” with a molecular weight of 437.34 .
Molecular Structure Analysis
The molecular formula of “N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine” is C13H16N2O6S . For “2,3,4,5,6-Pentafluorophenyl 2-(4-morpholinylsulfonyl)benzoate”, the molecular formula is C17H12F5NO5S .Physical And Chemical Properties Analysis
“N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine” has a density of 1.4±0.1 g/cm3 . The boiling point, melting point, and flash point are not available .Wirkmechanismus
6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one irreversibly binds to the active site of serine proteases, such as trypsin and chymotrypsin, by forming a covalent bond with the serine residue. This prevents the protease from cleaving peptide bonds in proteins and leads to the inhibition of protease activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a protease inhibitor, this compound has been shown to inhibit phospholipase A2, an enzyme involved in the generation of inflammatory mediators. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is its ability to irreversibly inhibit proteases, which allows for the isolation and study of intact proteins. However, this compound can also be toxic to cells at high concentrations and can interfere with other biochemical assays. Additionally, this compound is not effective against all proteases and may need to be used in combination with other inhibitors.
Zukünftige Richtungen
There are several areas of future research that could be explored with 6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one. One potential area of research is the development of new protease inhibitors that are more specific and effective than this compound. Another area of research is the use of this compound in the study of protein-protein interactions and the identification of new drug targets. Finally, the potential use of this compound in the treatment of inflammatory and neurodegenerative diseases could also be explored.
Synthesemethoden
6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one can be synthesized by reacting p-nitrophenyl chloroformate with morpholine to form p-nitrophenyl morpholinoformate. This intermediate is then reacted with sodium sulfite to form this compound. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is widely used in biochemical and physiological research as a protease inhibitor. Proteases are enzymes that break down proteins, and this compound inhibits these enzymes by irreversibly binding to their active sites. This prevents protein degradation and allows for the isolation and study of intact proteins.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-morpholin-4-ylsulfonyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c15-12-8-19-11-2-1-9(7-10(11)13-12)20(16,17)14-3-5-18-6-4-14/h1-2,7H,3-6,8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFBMAYNZQTWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

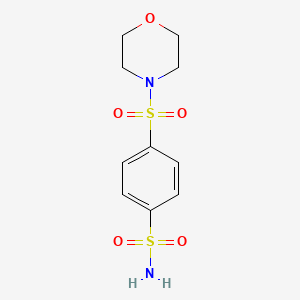
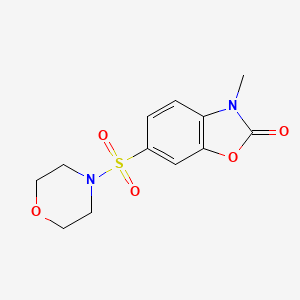
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917769.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917773.png)
![N-[4-oxo-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B5917775.png)
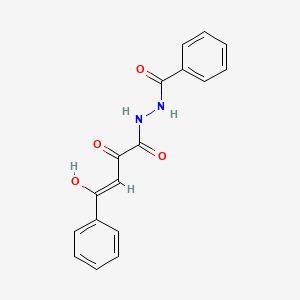
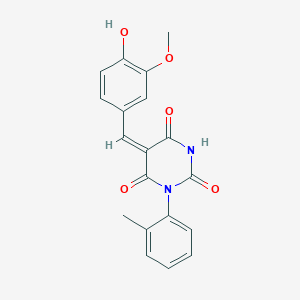
![N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B5917787.png)
![phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5917799.png)
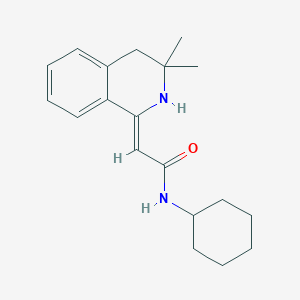
![N,N-diethyl-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanamine](/img/structure/B5917830.png)
![methyl (3-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5917843.png)
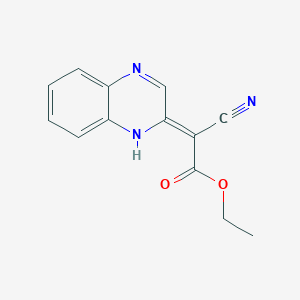
methyl]amino}phenyl)benzamide](/img/structure/B5917862.png)